2,6-dichlorophenyl benzoylcarbamate
Description
2,6-Dichlorophenyl benzoylcarbamate is a synthetic carbamate derivative characterized by a benzoylcarbamate group (-O-CO-NH-) attached to a 2,6-dichlorophenyl ring.
- Trans conformation of the carbamate group’s N–H and C=O bonds, as observed in analogous amides and esters .
- Dihedral angles between aromatic rings (e.g., 75.75° in 26DCPBA), influencing molecular packing and steric interactions .
- Enhanced electronic effects from the 2,6-dichloro substitution, which is critical for biological activity and binding affinity in receptor-targeted compounds .
Properties
IUPAC Name |
(2,6-dichlorophenyl) N-benzoylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c15-10-7-4-8-11(16)12(10)20-14(19)17-13(18)9-5-2-1-3-6-9/h1-8H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUYEXHXIKEELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)OC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Electronic Comparisons
Table 1: Structural Parameters of 2,6-Dichlorophenyl Derivatives
Key Observations :
- The 2,6-dichloro substitution increases dihedral angles compared to unsubstituted or 2,4-dichloro analogues, enhancing steric hindrance and planar distortion .
- Trans conformations in amides and esters stabilize intermolecular interactions, as seen in N-(2,6-dichlorophenyl)benzamide .
Electronic Effects via ³⁵Cl NQR Frequencies
- N-(2,6-Dichlorophenyl)-acetamide exhibits higher ³⁵Cl NQR frequencies (e.g., 34.5 MHz) compared to alkyl-substituted analogues, indicating stronger electron-withdrawing effects from aryl groups .
- Replacement of Cl with Br or Me reduces electronic polarization, lowering binding affinity in receptor antagonists .
Key Observations :
- The 2,6-dichlorophenyl group significantly enhances antiprotozoal and receptor-binding activities compared to less substituted or bromo/methyl analogues .
- Substitution with bromo or methyl groups reduces binding affinity by 10–100×, emphasizing the necessity of chloro substituents for optimal activity .
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